molecular formula C52H59F10N11O8 B10823841 Elunonavir CAS No. 2242428-57-3

Elunonavir

Cat. No.: B10823841
CAS No.: 2242428-57-3
M. Wt: 1156.1 g/mol
InChI Key: ZTSLYWLHCOINNI-NAGULJCZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Elunonavir, also known as GS-1156, is a novel HIV-1 protease inhibitor developed by Gilead Sciences Inc. It is currently in phase I clinical trials and has shown promising results as an unboosted HIV protease inhibitor. This compound is designed to be metabolically stable and achieve a long half-life, making it a potential game-changer in the treatment of HIV infections .

Preparation Methods

The synthetic routes and reaction conditions for elunonavir have not been fully disclosed in the public domain. it is known that the compound was developed through extensive research and optimization by Gilead Sciences Inc. The industrial production methods for this compound would likely involve multi-step organic synthesis, purification, and formulation processes to ensure the compound’s stability and efficacy .

Chemical Reactions Analysis

Elunonavir, as an HIV protease inhibitor, primarily interacts with the HIV-1 protease enzyme. The compound undergoes various chemical reactions, including:

Scientific Research Applications

Elunonavir has several scientific research applications, including:

Mechanism of Action

Elunonavir exerts its effects by inhibiting the HIV-1 protease enzyme, which is essential for the maturation and replication of the HIV virus. By binding to the active site of the protease enzyme, this compound prevents the cleavage of viral polyproteins, thereby inhibiting the formation of mature viral particles. This disruption in the viral life cycle reduces the viral load in patients and helps manage HIV infections .

Comparison with Similar Compounds

Elunonavir can be compared to other HIV protease inhibitors such as ritonavir, darunavir, and atazanavir. Unlike these compounds, this compound does not require pharmacokinetic enhancement (boosting) with agents like ritonavir or cobicistat. This unique property makes this compound a more convenient option for patients, potentially improving adherence and reducing side effects associated with boosting agents .

Similar Compounds

  • Ritonavir
  • Darunavir
  • Atazanavir

This compound’s long half-life and metabolic stability set it apart from these similar compounds, making it a promising candidate for future HIV treatments .

Properties

CAS No.

2242428-57-3

Molecular Formula

C52H59F10N11O8

Molecular Weight

1156.1 g/mol

IUPAC Name

methyl N-[(2S)-1-[2-[[4-[1-(difluoromethyl)pyrazol-3-yl]-2,6-difluorophenyl]methyl]-2-[(2S,3S)-2-hydroxy-4-[4-[2-[2-[(1S,5R)-8-(oxetan-3-yl)-3,8-diazabicyclo[3.2.1]octan-3-yl]pyrimidin-5-yl]ethynyl]phenyl]-3-[[(2S)-4,4,4-trifluoro-2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]butyl]hydrazinyl]-4,4,4-trifluoro-3,3-dimethyl-1-oxobutan-2-yl]carbamate

InChI

InChI=1S/C52H59F10N11O8/c1-49(2,51(57,58)59)41(66-47(77)79-5)43(75)65-39(17-29-10-7-28(8-11-29)9-12-30-20-63-46(64-21-30)70-22-32-13-14-33(23-70)73(32)34-26-81-27-34)40(74)25-71(69-44(76)42(67-48(78)80-6)50(3,4)52(60,61)62)24-35-36(53)18-31(19-37(35)54)38-15-16-72(68-38)45(55)56/h7-8,10-11,15-16,18-21,32-34,39-42,45,74H,13-14,17,22-27H2,1-6H3,(H,65,75)(H,66,77)(H,67,78)(H,69,76)/t32-,33+,39-,40-,41+,42+/m0/s1

InChI Key

ZTSLYWLHCOINNI-NAGULJCZSA-N

Isomeric SMILES

CC(C)([C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)C#CC2=CN=C(N=C2)N3C[C@H]4CC[C@@H](C3)N4C5COC5)[C@H](CN(CC6=C(C=C(C=C6F)C7=NN(C=C7)C(F)F)F)NC(=O)[C@H](C(C)(C)C(F)(F)F)NC(=O)OC)O)NC(=O)OC)C(F)(F)F

Canonical SMILES

CC(C)(C(C(=O)NC(CC1=CC=C(C=C1)C#CC2=CN=C(N=C2)N3CC4CCC(C3)N4C5COC5)C(CN(CC6=C(C=C(C=C6F)C7=NN(C=C7)C(F)F)F)NC(=O)C(C(C)(C)C(F)(F)F)NC(=O)OC)O)NC(=O)OC)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.